Ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 494.5 g/mol. This compound is categorized as a triazatricyclo compound, which indicates its structural complexity and potential reactivity in various chemical environments.
The synthesis of ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions used in these synthetic pathways are typically proprietary or found in specialized literature.
The molecular structure of ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be represented using various notations:
CCCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC=C3F)F)C(=O)OCC)C(=O)N4C=CC=C(C4=N2)C
VOOHXSPQNFJBEC-UHFFFAOYSA-N
This structure indicates multiple functional groups and a complex arrangement that contributes to its chemical properties and reactivity.
Ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can participate in various chemical reactions typical for compounds with imine and carbonyl functionalities:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not fully elucidated but may involve:
Further studies would be necessary to clarify these mechanisms through experimental validation.
The physical and chemical properties of ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:
Relevant data regarding these properties can often be found in safety data sheets or product specifications from suppliers.
Ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has potential applications in various scientific fields:
The versatility of this compound makes it a valuable asset in ongoing research efforts across multiple disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: